An In-depth Technical Guide to the Physicochemical Properties of cis-Boc-2,6-dimethylpiperazine
An In-depth Technical Guide to the Physicochemical Properties of cis-Boc-2,6-dimethylpiperazine
Introduction: The Strategic Importance of Substituted Piperazines in Modern Drug Discovery
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in a wide array of therapeutic agents targeting diverse biological pathways.[1] Its unique conformational flexibility and ability to engage in multiple non-covalent interactions make it an invaluable building block for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The strategic introduction of substituents onto the piperazine core allows for fine-tuning of these properties, and among these, the cis-2,6-dimethylpiperazine moiety has emerged as a particularly valuable synthon.
This technical guide provides a comprehensive overview of the physicochemical properties of cis-1-Boc-2,6-dimethylpiperazine, a key intermediate in the synthesis of complex pharmaceutical agents. As a Senior Application Scientist, this document is structured to not only present the known data but also to provide field-proven insights into the experimental determination of its core physicochemical parameters. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this important building block.
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of cis-Boc-2,6-dimethylpiperazine is paramount for its effective utilization in synthetic chemistry and drug design. The tert-butoxycarbonyl (Boc) protecting group imparts specific characteristics that influence its stability, solubility, and reactivity.
| Property | Value | Source(s) |
| Chemical Name | tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate | [2] |
| Synonyms | cis-1-Boc-2,6-dimethylpiperazine, tert-Butyl cis-2, 6-dimethylpiperazine-1-carboxylate | [3] |
| CAS Number | 180975-66-0 | [3] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [3] |
| Molecular Weight | 214.31 g/mol | [4] |
| Appearance | White to light yellow crystalline solid | [4] |
| Purity | ≥ 97% | [3] |
| Storage Conditions | 0-8 °C, under inert gas, protected from light and moisture | [4][5][6] |
Diagram: Molecular Structure of cis-Boc-2,6-dimethylpiperazine
Caption: 2D structure of cis-Boc-2,6-dimethylpiperazine.
Experimental Determination of Key Physicochemical Parameters
While some basic properties of cis-Boc-2,6-dimethylpiperazine are available from commercial suppliers, critical experimental data such as melting point, boiling point, and solubility are not consistently reported for this specific isomer. The following sections provide detailed, field-tested protocols for the determination of these essential parameters.
Melting Point
The melting point of a crystalline solid is a crucial indicator of its purity. For a pure compound, a sharp melting range of 0.5-1.0°C is expected.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely crush a small amount of the crystalline cis-Boc-2,6-dimethylpiperazine using a mortar and pestle.
-
Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount of the material. Tap the sealed end of the tube on a hard surface to pack the solid to a height of 2-3 mm.[7]
-
Measurement:
-
Place the loaded capillary tube into a calibrated melting point apparatus.[8]
-
For a first approximation, rapidly heat the sample to determine a rough melting point.
-
Allow the apparatus to cool and use a fresh sample for a more precise measurement.
-
Heat the sample at a rate of approximately 1-2°C per minute, starting from about 20°C below the approximate melting point.[7]
-
Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.[8]
-
Expected Outcome and Rationale: Based on the melting point of the parent compound, cis-2,6-dimethylpiperazine (113-114°C), and the presence of the large, non-polar Boc group, the melting point of cis-Boc-2,6-dimethylpiperazine is anticipated to be different. The larger molecular size and potential for different crystal packing could lead to a higher or lower melting point. A sharp melting range would be indicative of high purity.
Solubility
Solubility is a critical parameter that influences reaction conditions, purification methods, and formulation development. A systematic approach to solubility testing provides valuable information about the polarity and functional groups of a molecule.
Experimental Protocol: Qualitative Solubility Testing
-
General Procedure: In a small test tube, add approximately 10 mg of cis-Boc-2,6-dimethylpiperazine. Add 1 mL of the test solvent in portions, shaking vigorously after each addition. Observe for complete dissolution.[9][10]
-
Solvent Series:
-
Water: To assess hydrophilicity. Check the pH of the resulting solution with litmus paper to determine if the compound is acidic or basic.[1]
-
5% Aqueous HCl: To test for the presence of a basic group (the unprotected amine).
-
5% Aqueous NaOH: To test for acidic protons.
-
5% Aqueous NaHCO₃: To test for strongly acidic protons (e.g., carboxylic acids).
-
Organic Solvents: Test solubility in a range of common organic solvents of varying polarity, such as hexane (non-polar), toluene (aromatic), diethyl ether (polar aprotic), ethyl acetate (polar aprotic), acetone (polar aprotic), ethanol (polar protic), and methanol (polar protic).[11]
-
Expected Solubility Profile and Rationale:
-
Water: Due to the presence of the large, hydrophobic Boc group and the two methyl groups, cis-Boc-2,6-dimethylpiperazine is expected to have low solubility in water.
-
Aqueous Acid: The unprotected secondary amine should act as a base, leading to protonation and the formation of a soluble salt in 5% HCl.
-
Aqueous Base: The compound lacks acidic protons, so it is expected to be insoluble in 5% NaOH and 5% NaHCO₃.
-
Organic Solvents: The molecule possesses both polar (amine, carbamate) and non-polar (Boc group, methyl groups) features, suggesting it will be soluble in a range of organic solvents, particularly those of intermediate polarity like dichloromethane, ethyl acetate, and acetone.
Diagram: Solubility Determination Workflow
Caption: A workflow for the systematic determination of solubility.
Spectroscopic and Chromatographic Characterization
Modern analytical techniques are indispensable for confirming the structure and purity of synthetic intermediates. The following sections outline protocols for the characterization of cis-Boc-2,6-dimethylpiperazine using NMR, mass spectrometry, and HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. 1D (¹H and ¹³C) and 2D (e.g., HSQC, HMBC) NMR experiments provide detailed information about the connectivity and stereochemistry of the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of cis-Boc-2,6-dimethylpiperazine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify the number of unique protons and their coupling patterns.
-
Acquire a ¹³C NMR spectrum to identify the number of unique carbon atoms.
-
Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ groups.
-
Acquire 2D NMR spectra, such as COSY, HSQC, and HMBC, to establish proton-proton and proton-carbon correlations, confirming the overall structure.
-
Expected Spectral Features and Rationale:
-
¹H NMR: The cis stereochemistry should result in a specific set of signals for the piperazine ring protons and the methyl groups. The Boc group will show a characteristic singlet at approximately 1.4 ppm. The protons on the piperazine ring will exhibit complex splitting patterns due to their diastereotopic nature.
-
¹³C NMR: The spectrum will show distinct signals for the methyl carbons, the piperazine ring carbons, the carbonyl carbon of the Boc group, and the quaternary and methyl carbons of the tert-butyl group.
-
2D NMR: HSQC will correlate the proton signals with their directly attached carbon signals. HMBC will show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connectivity of the Boc group to the piperazine nitrogen.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of cis-Boc-2,6-dimethylpiperazine (approximately 1 µg/mL) in a suitable solvent, such as methanol or acetonitrile.
-
Data Acquisition:
-
Infuse the sample into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Acquire a full scan mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected as the base peak.
-
Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern.
-
Expected Fragmentation Pattern and Rationale:
The fragmentation of Boc-protected amines is well-characterized. Common fragmentation pathways include the loss of isobutylene (-56 Da) and the subsequent loss of carbon dioxide (-44 Da) from the Boc group.[12] The piperazine ring itself can also undergo characteristic fragmentation.[13] The expected fragmentation pattern will provide strong evidence for the presence of both the Boc group and the dimethylpiperazine core.
Diagram: Expected Mass Spectrometry Fragmentation
Caption: A proposed fragmentation pathway for cis-Boc-2,6-dimethylpiperazine in ESI-MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound and for monitoring reaction progress. A reverse-phase HPLC method is suitable for a molecule with the polarity of cis-Boc-2,6-dimethylpiperazine.
Experimental Protocol: Reverse-Phase HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[14]
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
-
Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B and ramp up to a higher percentage to elute the compound. For example, 5% to 95% B over 20 minutes.
-
Detection: UV detection at 210-220 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.
Expected Results and Rationale:
Due to the non-polar Boc group, cis-Boc-2,6-dimethylpiperazine is expected to be well-retained on a C18 column. The use of an acidic modifier like TFA ensures good peak shape by protonating the free amine. A single, sharp peak in the chromatogram would indicate high purity. The retention time can be used as a quality control parameter for different batches of the compound.
Advanced Physicochemical Properties: pKa and LogP
The pKa and LogP are critical parameters in drug design, as they influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
pKa (Acid Dissociation Constant)
The pKa of the unprotected secondary amine in cis-Boc-2,6-dimethylpiperazine will determine its ionization state at physiological pH.
Theoretical Consideration and Rationale:
The pKa of piperazine is approximately 9.8 for the first protonation and 5.6 for the second. The introduction of electron-donating methyl groups on the piperazine ring is expected to slightly increase the basicity (increase the pKa) compared to piperazine itself. However, the bulky Boc group can sterically hinder the approach of a proton to the adjacent nitrogen, potentially lowering its pKa. Therefore, the pKa of the secondary amine in cis-Boc-2,6-dimethylpiperazine is likely to be in the range of 8.5-9.5.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh a sample of cis-Boc-2,6-dimethylpiperazine and dissolve it in a known volume of water or a water/co-solvent mixture.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.
LogP (Partition Coefficient)
LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior.
Theoretical Consideration and Rationale:
A computationally predicted LogP value for a similar compound, cis-1-Boc-3,5-dimethylpiperazine, is 2.2398. Given the structural similarity, the LogP of cis-Boc-2,6-dimethylpiperazine is expected to be in a similar range. This positive value indicates a preference for the lipid phase over the aqueous phase, which is consistent with the presence of the large, non-polar Boc and methyl groups.
Experimental Protocol: Shake-Flask Method
-
System Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated before the experiment.
-
Partitioning: Dissolve a known amount of cis-Boc-2,6-dimethylpiperazine in one of the phases. Add a known volume of the other phase and shake the mixture vigorously to allow for partitioning.
-
Analysis: After the phases have separated, determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
The Significance of the cis-2,6-Dimethyl Stereochemistry in Drug Design
The choice of the cis stereoisomer of 2,6-dimethylpiperazine is not arbitrary. The spatial arrangement of the methyl groups has a profound impact on the conformation of the piperazine ring and its ability to interact with biological targets. The cis configuration can lock the piperazine ring into a specific chair conformation, which can pre-organize the substituents for optimal binding to a receptor or enzyme active site. This can lead to increased potency and selectivity compared to the corresponding trans isomer or the unsubstituted piperazine.
For example, in the synthesis of certain antibacterial quinolonecarboxylic acid derivatives, the use of cis-2,6-dimethylpiperazine has been shown to be crucial for achieving the desired biological activity.[15] This highlights the importance of stereochemical control in the design of piperazine-containing drugs.
Conclusion
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